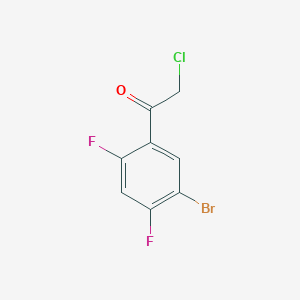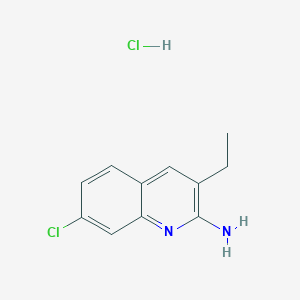
2-Amino-7-chloro-3-ethylquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-7-chloro-3-ethylquinoline hydrochloride is a chemical compound with the molecular formula C11H12Cl2N2 and a molecular weight of 243.13 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes an amino group, a chloro group, and an ethyl group attached to a quinoline ring.
Analyse Chemischer Reaktionen
2-Amino-7-chloro-3-ethylquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline derivatives with additional oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
2-Amino-7-chloro-3-ethylquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions. It can act as a ligand in binding studies.
Medicine: Research into potential therapeutic applications, such as its use in developing new drugs, is ongoing. Its structure suggests potential activity against certain biological targets.
Wirkmechanismus
The mechanism of action of 2-Amino-7-chloro-3-ethylquinoline hydrochloride involves its interaction with specific molecular targets. The amino and chloro groups in the compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
2-Amino-7-chloro-3-ethylquinoline hydrochloride can be compared with other quinoline derivatives, such as:
2-Aminoquinoline: Lacks the chloro and ethyl groups, making it less specific in its interactions.
7-Chloroquinoline: Lacks the amino and ethyl groups, which may reduce its binding affinity in certain applications.
3-Ethylquinoline:
The presence of the amino, chloro, and ethyl groups in this compound makes it unique and versatile in various research applications.
Eigenschaften
CAS-Nummer |
1171541-76-6 |
|---|---|
Molekularformel |
C11H12Cl2N2 |
Molekulargewicht |
243.13 g/mol |
IUPAC-Name |
7-chloro-3-ethylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C11H11ClN2.ClH/c1-2-7-5-8-3-4-9(12)6-10(8)14-11(7)13;/h3-6H,2H2,1H3,(H2,13,14);1H |
InChI-Schlüssel |
SLHKYGOIXKONNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=C2C=C(C=CC2=C1)Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R,7R,9R,11R,13S,14R)-6-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-tetrahydropyran-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13718386.png)

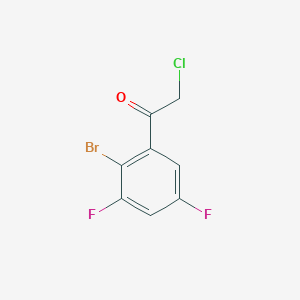
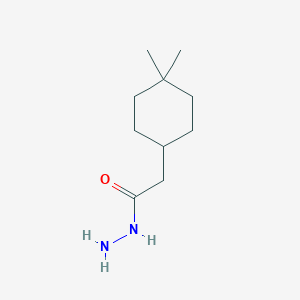
![Cyclopropyl-[2-methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13718402.png)
![3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyric Acid](/img/structure/B13718405.png)
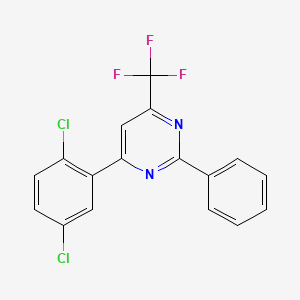



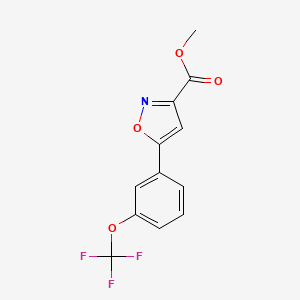
![N-[(2R,3R,4R,5S,6R)-2-(2-azidoethoxy)-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B13718445.png)
